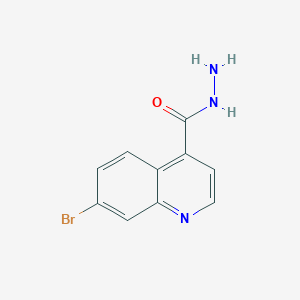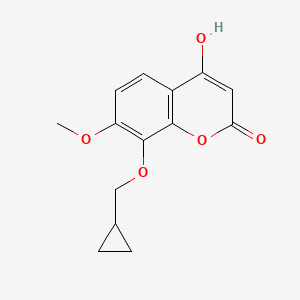
7-Bromoquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring substituted with a bromine atom at the 7th position and a carbohydrazide group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-4-carbohydrazide typically involves the bromination of quinoline derivatives followed by the introduction of the carbohydrazide group. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 7-bromoquinoline.
Carbohydrazide Formation: The 7-bromoquinoline is then reacted with hydrazine hydrate in the presence of a suitable solvent like ethanol to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 7-Bromoquinoline-4-carbohydrazine.
Substitution: Various 7-substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromoquinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as cell signaling pathways .
Comparison with Similar Compounds
Quinoline-4-carbohydrazide: Lacks the bromine substitution, leading to different reactivity and biological activity.
7-Chloroquinoline-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
7-Bromoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide, leading to different chemical behavior and uses.
Uniqueness: 7-Bromoquinoline-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities that are distinct from its analogs.
Properties
CAS No. |
220844-66-6 |
|---|---|
Molecular Formula |
C10H8BrN3O |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
7-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-7-8(10(15)14-12)3-4-13-9(7)5-6/h1-5H,12H2,(H,14,15) |
InChI Key |
PBIREJNPXSANHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)


![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)


